2,4-Dichloro-7-ethoxy-6-methoxyquinazoline
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Overview
Description
2,4-Dichloro-7-ethoxy-6-methoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and pharmaceuticals. The presence of chloro, ethoxy, and methoxy groups in the quinazoline ring structure imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a quinazoline precursor followed by the introduction of ethoxy and methoxy groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2,4-Dichloro-7-ethoxy-6-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The ethoxy and methoxy groups can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-7-ethoxy-6-methoxyquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential bioactive compounds, including inhibitors of epidermal growth factor receptor kinases.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Industrial Applications: It serves as a precursor in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, disrupting cellular pathways and exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2,4-Dichloro-7-ethoxy-6-methoxyquinazoline can be compared with other similar compounds, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has similar chloro and methoxy groups but lacks the ethoxy group, which may result in different chemical properties and biological activities.
2-Chloro-4,6,7-trimethoxyquinazoline: This compound has an additional methoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62484-32-6 |
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Molecular Formula |
C11H10Cl2N2O2 |
Molecular Weight |
273.11 g/mol |
IUPAC Name |
2,4-dichloro-7-ethoxy-6-methoxyquinazoline |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-3-17-9-5-7-6(4-8(9)16-2)10(12)15-11(13)14-7/h4-5H,3H2,1-2H3 |
InChI Key |
ULBSXDNVNYDRLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)OC |
Origin of Product |
United States |
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